molecular formula C7H9N3O2 B1426454 2-(Oxetan-3-yloxy)pyrimidin-5-amine CAS No. 1349709-06-3

2-(Oxetan-3-yloxy)pyrimidin-5-amine

Cat. No.: B1426454
CAS No.: 1349709-06-3
M. Wt: 167.17 g/mol
InChI Key: TYHUTSIRGCESJD-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)pyrimidin-5-amine is a chemical compound that features an oxetane ring attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine ring. One common method includes the cyclization of appropriate precursors to form the oxetane ring, which is then reacted with a pyrimidine derivative under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(Oxetan-3-yloxy)pyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyrimidine ring can interact with nucleic acids and proteins, potentially disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

    2-(Oxetan-3-yloxy)pyrimidine: Similar structure but lacks the amine group.

    5-Aminopyrimidine: Similar pyrimidine ring but lacks the oxetane ring.

    Oxetan-3-ylamine: Contains the oxetane ring but lacks the pyrimidine ring.

Uniqueness

2-(Oxetan-3-yloxy)pyrimidin-5-amine is unique due to the presence of both the oxetane and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(oxetan-3-yloxy)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHUTSIRGCESJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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